molecular formula C13H28O3Si B13901650 Methyl 2-tri(propan-2-yl)silyloxypropanoate

Methyl 2-tri(propan-2-yl)silyloxypropanoate

Cat. No.: B13901650
M. Wt: 260.44 g/mol
InChI Key: YQUJVTXQVGWUQO-UHFFFAOYSA-N
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Description

Methyl 2-tri(propan-2-yl)silyloxypropanoate is an organic compound that belongs to the class of silyl ethers It is characterized by the presence of a silyloxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-tri(propan-2-yl)silyloxypropanoate typically involves the reaction of methyl 2-hydroxypropanoate with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Methyl 2-hydroxypropanoate+Tri(propan-2-yl)silyl chlorideMethyl 2-tri(propan-2-yl)silyloxypropanoate+HCl\text{Methyl 2-hydroxypropanoate} + \text{Tri(propan-2-yl)silyl chloride} \rightarrow \text{this compound} + \text{HCl} Methyl 2-hydroxypropanoate+Tri(propan-2-yl)silyl chloride→Methyl 2-tri(propan-2-yl)silyloxypropanoate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tri(propan-2-yl)silyloxypropanoate can undergo various chemical reactions, including:

    Oxidation: The silyloxy group can be oxidized to form silanols or siloxanes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Methyl 2-hydroxypropanoate.

    Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-tri(propan-2-yl)silyloxypropanoate has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.

    Biology: It can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.

    Industry: It is used in the production of advanced materials such as polymers and coatings, where it imparts desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which Methyl 2-tri(propan-2-yl)silyloxypropanoate exerts its effects is primarily through its ability to act as a protecting group. The silyloxy group can be selectively removed under mild conditions, revealing the underlying hydroxyl group for further reactions. This selective deprotection is facilitated by the steric hindrance provided by the tri(propan-2-yl) groups, which prevents unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-trimethylsilyloxypropanoate: Similar structure but with smaller methyl groups instead of isopropyl groups.

    Methyl 2-triethylsilyloxypropanoate: Similar structure but with ethyl groups instead of isopropyl groups.

    Methyl 2-tri(tert-butyl)silyloxypropanoate: Similar structure but with larger tert-butyl groups instead of isopropyl groups.

Uniqueness

Methyl 2-tri(propan-2-yl)silyloxypropanoate is unique due to the specific steric and electronic effects imparted by the tri(propan-2-yl) groups. These effects influence the compound’s reactivity and stability, making it particularly useful in applications where selective protection and deprotection of hydroxyl groups are required.

Properties

Molecular Formula

C13H28O3Si

Molecular Weight

260.44 g/mol

IUPAC Name

methyl 2-tri(propan-2-yl)silyloxypropanoate

InChI

InChI=1S/C13H28O3Si/c1-9(2)17(10(3)4,11(5)6)16-12(7)13(14)15-8/h9-12H,1-8H3

InChI Key

YQUJVTXQVGWUQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(C)C(=O)OC

Origin of Product

United States

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